A Comprehensive Technical Guide to 4-Nitroisoindoline Hydrochloride: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Nitroisoindoline Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-Nitroisoindoline hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While not as extensively documented as some of its derivatives, the unique electronic and structural features imparted by the nitro group on the isoindoline core make it a valuable intermediate for synthetic applications. This document consolidates predicted physicochemical properties, proposes a detailed synthetic pathway with a step-by-step protocol, explores its characteristic reactivity, and discusses its potential applications in drug discovery. Safety and handling protocols, derived from data on structurally related compounds, are also presented to ensure safe laboratory practices. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity.
Introduction and Molecular Overview
The isoindoline scaffold, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, is a privileged structure in pharmaceutical science.[1][2] Its derivatives have demonstrated a remarkable range of biological activities, including antitumor, anti-inflammatory, and antihypertensive properties.[1][3][4] The introduction of a nitro group (—NO₂) onto this scaffold, specifically at the 4-position, profoundly alters its chemical personality.
The strong electron-withdrawing nature of the nitro group significantly modulates the electron density of the entire bicyclic system.[5] This modification influences the compound's acidity (pKa), redox potential, and reactivity, particularly of the aromatic ring and the secondary amine. As the hydrochloride salt, the amine is protonated, enhancing its water solubility and modifying its nucleophilicity.
This guide aims to provide a foundational understanding of 4-Nitroisoindoline hydrochloride, serving as a critical resource for its synthesis, characterization, and strategic use in complex molecule construction.
Diagram 1: Chemical Structure of 4-Nitroisoindoline Hydrochloride
Caption: Structure of 4-Nitroisoindoline protonated with hydrochloric acid.
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-Nitroisoindoline hydrochloride is limited in publicly accessible literature. The following properties are a consolidation of data from the free base (4-Nitroisoindoline, CAS 127168-86-9) and predictions based on established chemical principles.
Physical and Chemical Properties
Quantitative data is summarized in the table below for ease of reference. The hydrochloride salt form is expected to be a crystalline solid with higher water solubility compared to its free base.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 4-nitro-2,3-dihydro-1H-isoindol-2-ium chloride | IUPAC Nomenclature |
| CAS Number | 127168-86-9 (Free Base) | [5] |
| Molecular Formula | C₈H₉ClN₂O₂ | Derived from Structure |
| Molecular Weight | 200.62 g/mol | Calculated |
| Appearance | Predicted to be a pale yellow to brown crystalline solid | Analogy to nitroaromatic compounds[6] |
| Solubility | Expected to be soluble in water, methanol; slightly soluble in DMSO | Salt form increases polarity |
| Melting Point | Not available; likely decomposes upon heating | Common for nitroaromatic salts |
| pKa (Predicted) | ~3-4 (for the protonated amine) | Amine pKa is lowered by aromatic system |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation. The following table outlines the expected key signals for 4-Nitroisoindoline hydrochloride.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: 3H, complex splitting pattern (ABC system) in the δ 7.5-8.5 ppm range. The proton ortho to the nitro group will be the most downfield. Methylene Protons (C1-H₂, C3-H₂): Two distinct signals, each integrating to 2H, likely appearing as singlets or narrow multiplets around δ 4.5-5.0 ppm. Amine Protons (N-H₂⁺): 2H, a broad singlet, highly dependent on solvent and concentration, likely > δ 10 ppm. |
| ¹³C NMR | Aromatic Carbons: 6 signals. The carbon bearing the nitro group (C4) will be significantly downfield (~145-150 ppm). Other aromatic signals between δ 120-140 ppm. Methylene Carbons (C1, C3): 2 signals in the δ 50-60 ppm range. |
| FT-IR (KBr) | N-H Stretch: Broad absorption around 3000-3200 cm⁻¹ (from NH₂⁺). C-H Aromatic/Aliphatic Stretch: ~2850-3100 cm⁻¹. N-O Asymmetric/Symmetric Stretch: Strong, sharp peaks around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, characteristic of a nitro group. |
| Mass Spec (ESI+) | [M-Cl]⁺: Expected molecular ion for the free base at m/z = 165.06, corresponding to [C₈H₉N₂O₂]⁺. |
Synthesis and Purification
A practical synthesis of 4-Nitroisoindoline hydrochloride can be envisioned via a multi-step pathway starting from commercially available precursors. The logical flow involves the protection of a precursor amine, catalytic reduction of a less-stable ring system, and a final deprotection/salification step. A plausible route is adapted from methodologies used for similar halo-substituted isoindolines.[7]
Diagram 2: Proposed Synthetic Workflow for 4-Nitroisoindoline Hydrochloride
Caption: A proposed multi-step synthesis from 3-Nitro-o-xylene.
Experimental Protocol: Synthesis of 4-Nitroisoindoline Hydrochloride
Causality Statement: This protocol employs a robust sequence common in heterocyclic chemistry. The initial benzylic bromination creates reactive sites for cyclization. Benzylamine is used as both a reactant and a temporary protecting group for the nitrogen, which can be cleanly removed via catalytic hydrogenation—a method that simultaneously avoids reduction of the nitro group under carefully controlled conditions or can be achieved with transfer hydrogenation using formic acid.[7] Final treatment with HCl gas or an ethereal solution provides the stable hydrochloride salt.
Step 1: Synthesis of 2-(Bromomethyl)-1-bromo-3-nitrobenzene
-
To a solution of 3-nitro-o-xylene (1 equiv.) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 2.1 equiv.) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equiv.).
-
Heat the mixture to reflux (approx. 77°C) and stir vigorously under inert atmosphere for 12-16 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude dibromide product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Benzyl-4-nitroisoindoline
-
Dissolve the crude dibromide from Step 1 in toluene. Add potassium carbonate (2.2 equiv.) and benzylamine (1.1 equiv.).
-
Heat the mixture to reflux (approx. 110°C) for 10-12 hours until TLC analysis indicates the consumption of the starting material.[7]
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under vacuum.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-benzyl-4-nitroisoindoline.
Step 3: Synthesis of 4-Nitroisoindoline (Free Base)
-
Dissolve 2-benzyl-4-nitroisoindoline (1 equiv.) in methanol.
-
Add 10% Palladium on carbon (Pd/C, 10% by weight) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (30-40 psi) for 6-8 hours. Alternative: Use formic acid (4 equiv.) as a hydrogen source and heat to 60-65°C for 2-3 hours.[7]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-nitroisoindoline.
Step 4: Formation of 4-Nitroisoindoline Hydrochloride
-
Dissolve the crude 4-nitroisoindoline in a minimal amount of isopropanol or diethyl ether.
-
Slowly bubble dry HCl gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise, with stirring, until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Nitroisoindoline hydrochloride.
Reactivity and Synthetic Utility
The chemical behavior of 4-Nitroisoindoline hydrochloride is dictated by the interplay between the isoindoline core and the powerful nitro substituent.
Diagram 3: Key Reactivity Pathways of 4-Nitroisoindoline
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- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitroisoindoline | 127168-86-9 | Benchchem [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]
